molecular formula C24H30FN3O4S B2858346 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 898460-75-8

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2858346
CAS RN: 898460-75-8
M. Wt: 475.58
InChI Key: KDWBBSJSQNGZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, similar in structure to the queried compound, have been synthesized and evaluated as potential anticancer agents. Some of these compounds demonstrated significant anticancer activity in vitro, suggesting their potential for therapeutic use in cancer treatment (Rehman et al., 2018).

Insecticidal Activity

  • Flubendiamide, a compound with a structure including elements similar to the queried molecule, has been identified as a novel insecticide with strong activity against lepidopterous pests. It features a unique chemical structure and is considered safe for non-target organisms, making it a promising agent for pest control (Tohnishi et al., 2005).

Synthesis and Application in Carbohydrate Chemistry

  • The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the queried compound, has been designed and evaluated for the protection of hydroxyl groups in carbohydrate chemistry. It demonstrates stability under acidic conditions and can be cleaved under mild basic conditions (Spjut et al., 2010).

Neuropharmacological Research

  • Compounds structurally related to the queried molecule have been used in neuropharmacological research, exploring their effects on receptors like orexin-1 receptors, which modulate feeding, arousal, stress, and drug abuse. Such research aids in understanding compulsive behaviors and potential treatments (Piccoli et al., 2012).

Medicinal Chemistry

  • Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, which share a structural similarity to the queried compound, have been developed as α1-adrenergic receptor antagonists. These compounds demonstrate potential for uro-selective activity, contributing to treatments in urology (Rak et al., 2016).

Antibacterial Applications

  • N-substituted derivatives of a compound structurally similar to the queried molecule have been synthesized and showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This research contributes to the development of new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-17-6-8-19(9-7-17)16-27-24(30)23(29)26-13-12-20-5-3-4-14-28(20)33(31,32)21-10-11-22(25)18(2)15-21/h6-11,15,20H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBBSJSQNGZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.